molecular formula C21H18FNO2S2 B14741430 3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione CAS No. 4940-20-9

3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione

Cat. No.: B14741430
CAS No.: 4940-20-9
M. Wt: 399.5 g/mol
InChI Key: LUHATEJTDANQAJ-UHFFFAOYSA-N
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Description

3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is part of the cyclobutene-1,2-dione derivatives, which are known for their potential biological activities, including anti-tubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as ATP synthase in Mycobacterium tuberculosis, by binding to the active site and preventing the enzyme from functioning properly . This inhibition disrupts the energy production in the bacteria, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit ATP synthase in Mycobacterium tuberculosis sets it apart from other similar compounds, making it a valuable candidate for further drug development .

Properties

CAS No.

4940-20-9

Molecular Formula

C21H18FNO2S2

Molecular Weight

399.5 g/mol

IUPAC Name

3-(benzylamino)-4-[2-(2-fluorophenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C21H18FNO2S2/c22-16-10-5-4-9-15(16)21(26-11-6-12-27-21)17-18(20(25)19(17)24)23-13-14-7-2-1-3-8-14/h1-5,7-10,23H,6,11-13H2

InChI Key

LUHATEJTDANQAJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)(C2=CC=CC=C2F)C3=C(C(=O)C3=O)NCC4=CC=CC=C4

Origin of Product

United States

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